![molecular formula C11H10F4O2 B13604032 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the lithiation of a suitable precursor followed by reaction with electrophiles . Another approach involves selective rhodium-catalyzed conjugate addition reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity, leading to effective inhibition or activation of target pathways . These interactions are crucial for its biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Shares similar functional groups but differs in its boronic acid moiety.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Another related compound with a boronic acid group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group but differs in the position of the fluorine atom.
Uniqueness
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups and their positions on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C11H10F4O2 |
|---|---|
Molekulargewicht |
250.19 g/mol |
IUPAC-Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-10(2,9(16)17)6-3-7(11(13,14)15)5-8(12)4-6/h3-5H,1-2H3,(H,16,17) |
InChI-Schlüssel |
SGUXOQIMJXKZNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


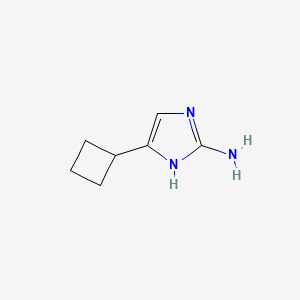

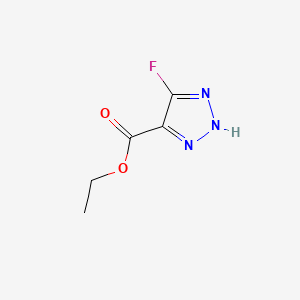

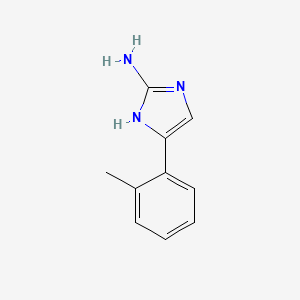

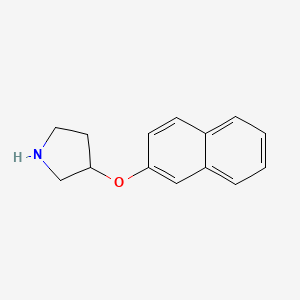

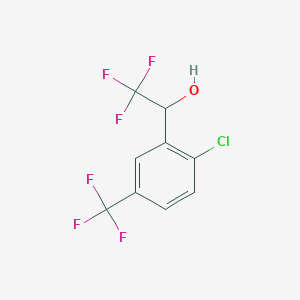
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

